molecular formula C23H19Cl2N3O3 B11973706 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11973706
M. Wt: 456.3 g/mol
InChI Key: DUXHASAXTAZXLM-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, dimethoxyphenyl, and pyridinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazolo[1,5-C][1,3]benzoxazine Core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the Dichloro and Dimethoxyphenyl Groups: These groups are introduced through substitution reactions using suitable reagents.

    Attachment of the Pyridinyl Group: This is achieved through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichloro and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can lead to various substituted derivatives.

Scientific Research Applications

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-((3,4-Dichlorobenzyl)oxy)-7-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one
  • 7-((2,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one
  • 8-Chloro-7-((3,4-Dichlorobenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one

Uniqueness

7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine stands out due to its unique combination of dichloro, dimethoxyphenyl, and pyridinyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19Cl2N3O3

Molecular Weight

456.3 g/mol

IUPAC Name

7,9-dichloro-2-(3,4-dimethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19Cl2N3O3/c1-29-20-4-3-14(9-21(20)30-2)18-12-19-16-10-15(24)11-17(25)22(16)31-23(28(19)27-18)13-5-7-26-8-6-13/h3-11,19,23H,12H2,1-2H3

InChI Key

DUXHASAXTAZXLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=NC=C5)OC

Origin of Product

United States

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